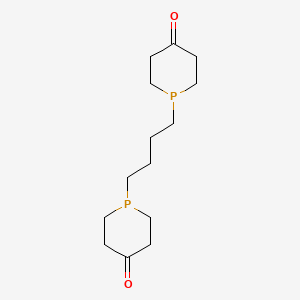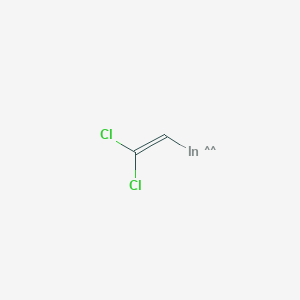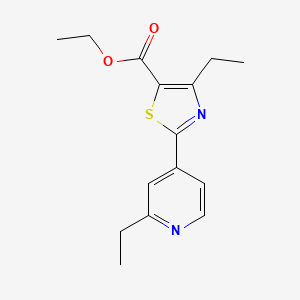![molecular formula C14H13N5 B12547315 2,7-Dimethyl-5-phenylpyrimido[4,5-d]pyrimidin-4-amine CAS No. 142271-06-5](/img/structure/B12547315.png)
2,7-Dimethyl-5-phenylpyrimido[4,5-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dimethyl-5-phenylpyrimido[4,5-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrimidopyrimidine family. This compound is characterized by its unique bicyclic structure, which consists of fused pyrimidine rings.
Métodos De Preparación
The synthesis of 2,7-Dimethyl-5-phenylpyrimido[4,5-d]pyrimidin-4-amine can be achieved through various synthetic routes. One efficient method involves a two-step procedure starting from readily available reagents. The first step involves the acylation of 5-acetyl-4-aminopyrimidines, followed by cyclization using ammonium acetate. This method yields the desired compound with good efficiency .
In an industrial setting, the production of this compound may involve optimizing reaction conditions to maximize yield and purity. This could include controlling temperature, reaction time, and the concentration of reagents to ensure consistent and scalable production.
Análisis De Reacciones Químicas
2,7-Dimethyl-5-phenylpyrimido[4,5-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrimidine rings are replaced by other substituents.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as ceric ammonium nitrate (CAN). The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound exhibits neuroprotective properties, making it a candidate for research in neurodegenerative diseases such as Alzheimer’s disease.
Medicine: Its antioxidant properties have been explored for potential therapeutic applications in conditions linked to oxidative stress.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2,7-Dimethyl-5-phenylpyrimido[4,5-d]pyrimidin-4-amine involves its interaction with molecular targets such as protein kinases. It is believed to act as a competitive inhibitor by binding to the ATP-binding site of these enzymes, thereby preventing the transfer of phosphate groups to target proteins. This inhibition can modulate various cellular pathways and exert neuroprotective and antioxidant effects.
Comparación Con Compuestos Similares
2,7-Dimethyl-5-phenylpyrimido[4,5-d]pyrimidin-4-amine can be compared with other similar compounds in the pyrimidopyrimidine family, such as:
7-(1-Pyrrolidinyl)pyrimido[4,5-d]pyrimidin-4-amine: This compound also exhibits potential as a protein kinase inhibitor and has been studied for its therapeutic applications.
2-Phenylpyrimido[4,5-b]quinolin-4(3H)-one: Known for its anticancer activity, this compound shares structural similarities with this compound.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which distinguish it from other compounds in the same family.
Propiedades
Número CAS |
142271-06-5 |
|---|---|
Fórmula molecular |
C14H13N5 |
Peso molecular |
251.29 g/mol |
Nombre IUPAC |
2,7-dimethyl-5-phenylpyrimido[4,5-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H13N5/c1-8-16-12(10-6-4-3-5-7-10)11-13(15)17-9(2)19-14(11)18-8/h3-7H,1-2H3,(H2,15,16,17,18,19) |
Clave InChI |
GRISYBSJBCXCPF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C2C(=NC(=NC2=N1)C)N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


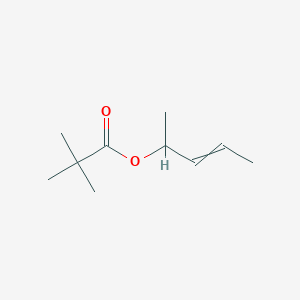
![Quinoline, 3-[4-(3-thienyl)-1,3-butadiynyl]-](/img/structure/B12547246.png)
![(2R)-2-acetamido-4-methylpentanoic acid;(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B12547251.png)
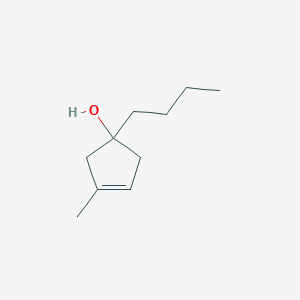

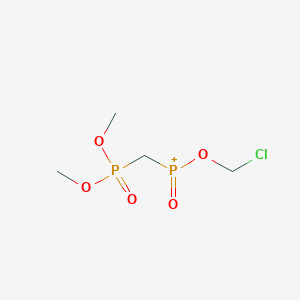

![Glycine, N-[(3,4-dichlorophenyl)acetyl]-](/img/structure/B12547289.png)

